(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-methoxyindole.
Acetylation: The indole nitrogen is acetylated using acetic anhydride in the presence of a base such as pyridine.
Bromination: The acetylated indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS).
Amidation: The brominated intermediate is then subjected to amidation with an appropriate amine to introduce the acetamido group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and chiral chromatography for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetamido group can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents such as halogens or alkyl groups.
Scientific Research Applications
®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but lacking the methoxy group.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring with a hydroxyl group.
Melatonin: A hormone involved in regulating sleep, also derived from tryptophan and containing an indole ring.
Uniqueness
®-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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